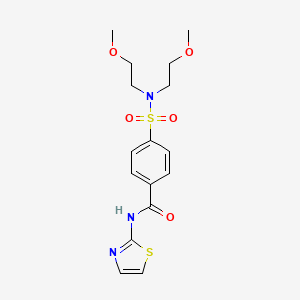

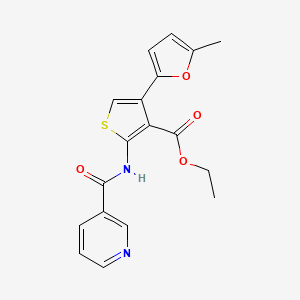

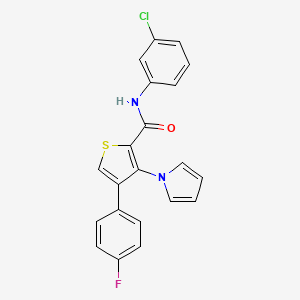

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to various physiological and pathological processes, including glucose and lipid metabolism, cancer, and neurodegenerative diseases. A-769662 has been widely used as a research tool to investigate the role of AMPK in these processes.

Scientific Research Applications

Electrochemical Oxidation Studies

- Research on electrochemical oxidation of related compounds, like 2,6-di-tert-butyl-4-isopropylphenol, provides insights into the electrochemical behavior of similar phenols, which may have relevance to 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride (Richards & Evans, 1977).

Pharmacological Applications

- Aminomethyl derivatives of similar compounds have been studied for their saluretic and diuretic activities, indicating potential pharmacological applications in areas such as diuretics (Lee et al., 1984).

Synthesis and Catalysis

- Studies in the field of organic synthesis, like the use of Lewis acidic chloroaluminate ionic liquid in Pechmann condensation, can be relevant for synthesizing derivatives of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride (Potdar et al., 2001).

Catalytic Amide-to-Ester Transformation

- Research on Zn-catalyzed tert-butyl nicotinate-directed amide cleavage can offer insights into potential transformations and reactions involving compounds like 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride (Wybon et al., 2018).

Thermodynamics of Transfer

- Studies on the solubility and thermodynamics of similar compounds in different solvent systems could be relevant to understanding the behavior of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride in various environments (Šegatin & Klofutar, 2002).

Metabolism Studies

- Investigations into the metabolism of related compounds in biological systems, such as rabbits, can provide insights into the metabolic pathways and transformations that 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride might undergo (Aoki, 1962).

properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAIEDDQIFASHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)